molecular formula C9H7FN2 B8776532 6-Fluoroisoquinolin-1-amine

6-Fluoroisoquinolin-1-amine

Cat. No.: B8776532
M. Wt: 162.16 g/mol
InChI Key: ZFWXEHFBHZPGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoroisoquinolin-1-amine (CAS 1009034-72-3) is a fluorinated heterocyclic amine with the molecular formula C9H7FN2 and a molecular weight of 162.16 g/mol . This compound serves as a valuable scaffold and key intermediate in medicinal chemistry and drug discovery programs. Its primary research application is in the optimization of potent ATP-competitive inhibitors targeting Rho-associated coiled-coil containing protein kinase (ROCK), a significant therapeutic target for a variety of cardiovascular diseases . The strategic fluorination of the isoquinoline core can be utilized to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a versatile fragment for structure-activity relationship (SAR) studies aimed at improving potency and pharmacokinetic profiles . As a building block, the amine group provides a critical synthetic handle for further functionalization, enabling the creation of diverse compound libraries for biological screening. This compound is intended for use in research laboratories only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the associated safety data sheet (SDS) and handle this material using appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

6-fluoroisoquinolin-1-amine

InChI

InChI=1S/C9H7FN2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H,(H2,11,12)

InChI Key

ZFWXEHFBHZPGNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2N)C=C1F

Origin of Product

United States

Synthetic Methodologies for 6 Fluoroisoquinolin 1 Amine and Its Derivatives

Direct Synthetic Routes to the 6-Fluoroisoquinolin-1-amine Core

Constructing the this compound scaffold directly involves two primary considerations: the introduction of the fluorine substituent onto the benzene (B151609) ring and the formation of the pyridine (B92270) portion of the isoquinoline (B145761) system.

The incorporation of a fluorine atom onto the isoquinoline backbone can be achieved through either nucleophilic or electrophilic fluorination reactions.

Nucleophilic Aromatic Substitution (SNAr): In precursors containing a suitable leaving group (such as a nitro or chloro group) at the 6-position, nucleophilic substitution with a fluoride (B91410) source like potassium fluoride (KF) can be employed. nih.gov This reaction is often facilitated by phase-transfer catalysts (e.g., 18-crown-6) and conducted in polar aprotic solvents at elevated temperatures. nih.gov The efficiency of SNAr is highly dependent on the electronic activation provided by other substituents on the ring. The development of methods for radiofluorination, particularly with Fluorine-18, often utilizes nucleophilic substitution pathways due to their operational simplicity. acs.org

Electrophilic Fluorination: For substrates that are electron-rich, direct fluorination can be accomplished using electrophilic fluorinating agents ("F+" source). alfa-chemistry.com A widely used reagent for this purpose is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor. researchgate.net This approach is advantageous as it often proceeds under milder conditions compared to nucleophilic methods. alfa-chemistry.com The choice of reagent is critical, with others like N-fluorobenzenesulfonimide (NFSI) also being effective for fluorinating various aromatic and heterocyclic compounds. alfa-chemistry.comresearchgate.net The regioselectivity of electrophilic fluorination on the isoquinoline ring is a key factor, governed by the directing effects of the existing substituents. researchgate.net

Table 1: Comparison of Fluorination Strategies

Strategy Reagent Example Typical Conditions Key Considerations
Nucleophilic Substitution Potassium Fluoride (KF) / 18-crown-6 High temperature, polar aprotic solvent (e.g., DMF) Requires a good leaving group at the target position; ring must be electron-deficient. nih.gov
Electrophilic Fluorination Selectfluor (F-TEDA-BF4) Mild conditions, often at room temperature, various solvents Requires an activated, electron-rich aromatic system; regioselectivity is crucial. alfa-chemistry.comresearchgate.net

The formation of the isoquinoline ring itself is a cornerstone of the synthesis. Several classic and modern cyclization reactions can be adapted to produce the 6-fluoro substituted core.

Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed cyclization of a Schiff base derived from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. A modified Pomeranz-Fritsch reaction has been successfully used to synthesize the 6-fluoroisoquinoline (B87247) core, starting from a substituted acetophenone (B1666503) and 2,2-dimethoxyethan-1-amine to form an intermediate that cyclizes in the presence of concentrated sulfuric acid. kuleuven.be

Bischler-Napieralski and Pictet-Spengler Reactions: These are well-established methods for isoquinoline synthesis. rsc.orgrsc.org The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent, while the Pictet-Spengler reaction condenses a β-phenylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization. These routes could be applied using a starting phenylethylamine or phenylethylamide already bearing a fluorine atom at the appropriate position.

Modern Cyclization Methods: More recent approaches include the one-pot, microwave-assisted synthesis from N-fluoroalkyl-1,2,3-triazoles, which undergo ring-opening and subsequent cyclization to form substituted isoquinolines. rsc.org Another innovative strategy is the metal-free intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles. This method has been explicitly used to generate N-(6-Fluoroisoquinolin-3-yl)-4-methylbenzenesulfonamide, demonstrating its utility in accessing the 6-fluoroisoquinoline skeleton. nih.gov

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include the choice of catalyst, solvent, temperature, and reaction time.

For cyclization reactions, screening different acid catalysts (e.g., H₂SO₄, PPA, Eaton's reagent) and adjusting the temperature can significantly impact the efficiency of ring closure and prevent the formation of side products. In the synthesis of 3-aminoisoquinolines via transannulation, for instance, a systematic evaluation of solvents (e.g., toluene, DCE) and bases (e.g., NaOH, K₂CO₃) was performed to identify the optimal conditions leading to the highest product yield. nih.gov Similarly, for fluorination reactions, the molar ratio of the fluorinating agent to the substrate must be carefully controlled to avoid over-fluorination. researchgate.net The use of microwave irradiation has also emerged as a technique to accelerate reactions and improve yields in certain syntheses, such as the formation of the isoquinoline core. rsc.org

Table 2: Example of Condition Optimization for a 3-Aminoisoquinoline Synthesis

Entry Catalyst (mol%) Solvent Base Temperature (°C) Yield (%)
1 None Toluene NaOH 110 70
2 None Dioxane NaOH 110 56
3 None Toluene K₂CO₃ 110 45
4 Cu(OAc)₂ (2) Toluene NaOH 110 72

Data adapted from a study on intramolecular transannulation reactions, illustrating a typical optimization process. nih.gov

Precursor Synthesis and Functional Group Interconversions

An alternative to direct synthesis is the preparation of a functionalized precursor that can be converted to the target amine in later steps. This often involves the reduction of a nitro group or the amination of a carbonyl group.

A common and effective strategy for introducing an amine group onto an aromatic ring is through the reduction of a corresponding nitro compound. The synthesis of this compound can be envisioned via the reduction of a 6-fluoro-1-nitroisoquinoline precursor. A wide array of reducing agents can accomplish this transformation, with the choice depending on the presence of other functional groups in the molecule. scispace.comcommonorganicchemistry.com

Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium (B1175870) formate) is a highly efficient method. commonorganicchemistry.comorganic-chemistry.org Other common systems include tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) or zinc (Zn) powder in acetic or hydrochloric acid, and sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst like nickel(II) chloride (NiCl₂·6H₂O). commonorganicchemistry.comasianpubs.org The latter system is known for its rapid reaction times at room temperature. asianpubs.org

Table 3: Common Reagents for Nitro Group Reduction

Reagent System Typical Conditions Advantages/Disadvantages
H₂/Pd-C H₂ gas, RT or elevated temp., various solvents High efficiency, clean reaction; may reduce other functional groups. commonorganicchemistry.com
SnCl₂·2H₂O HCl, Ethanol, reflux Good for selective reduction; produces tin waste. commonorganicchemistry.com
Fe/HCl or Fe/NH₄Cl Aqueous acid/alcohol, heat Inexpensive and effective; requires acidic conditions.
NaBH₄/NiCl₂·6H₂O Aqueous CH₃CN, room temperature Fast and mild conditions; generates a fine black precipitate catalyst. asianpubs.org

Reductive amination is a powerful method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.org While less direct for the primary target, it is highly relevant for synthesizing derivatives or if the synthesis proceeds through a ketone intermediate like 6-fluoroisoquinolin-1(2H)-one. In such a case, the ketone could be converted to the 1-amine via a two-step process of imine formation followed by reduction, or a one-pot reaction.

In a direct reductive amination, the ketone, an amine source (like ammonia (B1221849) or an ammonium salt), and a reducing agent are combined. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the initial ketone but will reduce the intermediate imine/iminium ion. kuleuven.be Catalytic methods using iridium catalysts have also been developed for the efficient synthesis of primary, secondary, and tertiary amines under mild conditions. kanto.co.jpkanto.co.jp This protocol is particularly valuable for producing a diverse range of amine-containing compounds. researchgate.netusna.edu

Advanced Catalytic Approaches in this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to construct complex molecular architectures. In the context of this compound, transition-metal catalysis and asymmetric catalysis are pivotal for creating both the core structure and its chiral derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed Aminocarbonylation)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.gr Palladium-catalyzed reactions, in particular, have been extensively used in the synthesis of isoquinoline derivatives. nih.gov

Palladium-catalyzed aminocarbonylation is a highly efficient method for introducing an amide functional group onto an aromatic or heteroaromatic ring. nih.gov This reaction typically involves the coupling of an aryl halide with an amine and carbon monoxide, facilitated by a palladium catalyst. For the synthesis of isoquinoline-1-carboxamides, 1-iodoisoquinoline (B10073) can be reacted with various amines under a carbon monoxide atmosphere. mdpi.com The choice of ligand is crucial for the reaction's selectivity. For instance, using a bidentate ligand like XantPhos with a palladium acetate (B1210297) catalyst can favor the formation of the simple amide, while a monodentate ligand like triphenylphosphine (B44618) under high CO pressure can lead to double carbonylation products. mdpi.comnih.gov

These aminocarbonylation reactions are valued for their broad substrate scope, tolerating a wide range of functional groups on both the amine and the isoquinoline core. nih.govmdpi.com

Table 1: Examples of Palladium-Catalyzed Aminocarbonylation for Isoquinoline-1-Carboxamide Synthesis

Catalyst SystemSubstratesProduct TypeReference
Pd(OAc)₂ / XantPhos1-Iodoisoquinoline, Various AminesIsoquinoline-1-carboxamides mdpi.com
Pd(OAc)₂ / 2 PPh₃1-Iodoisoquinoline, Various AminesIsoquinoline-1-glyoxylamides mdpi.comnih.gov

This table is interactive. Click on the headers to sort.

Enantioselective and Diastereoselective Synthesis of Chiral Derivatives

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is achieved, is a significant challenge in medicinal chemistry. Enantioselective and diastereoselective methods are employed to produce single enantiomers or diastereomers of chiral derivatives of this compound, which is crucial as different stereoisomers can have vastly different biological activities.

Enantioselective Synthesis: The development of enantioselective methods for synthesizing chiral amines is a major focus in organic chemistry. nih.govrsc.org Asymmetric catalysis, using chiral catalysts, is a primary strategy. nih.gov For instance, the asymmetric reduction of imines is a common method to produce chiral amines. beilstein-journals.org Transition metal catalysts, particularly those based on iridium and rhodium, in combination with chiral ligands, are effective for the asymmetric hydrogenation of prochiral olefins and imines to yield chiral products with high enantiomeric excess. nih.govrsc.org

Diastereoselective Synthesis: Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule. nih.gov This is often achieved by using a chiral auxiliary or a chiral substrate that directs the stereochemical outcome of a reaction. For example, the diastereoselective synthesis of tetrahydroisoquinoline derivatives can be accomplished through methods like the Petasis reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization, using a chiral amine component to induce stereoselectivity. mdpi.com Another approach involves the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinylimines. mdpi.com

Recent advancements have also focused on diastereoselective cycloaddition reactions to construct complex heterocyclic systems containing fluorine. researchgate.net

Table 2: Strategies for Asymmetric Synthesis of Chiral Amines and Heterocycles

MethodCatalyst/ReagentTarget StructureKey FeatureReference
Asymmetric HydrogenationIridium-based catalystChiral TetrahydroquinoxalinesSolvent-controlled enantioselectivity rsc.org
Asymmetric Transfer HydrogenationRuthenium complex with chiral diamine ligandChiral AminesReduction of cyclic imines beilstein-journals.org
Diastereoselective Petasis ReactionChiral amine componentTetrahydroisoquinoline-1-carboxylic AcidBoronic acid, glyoxylic acid, and chiral amine mdpi.com
Diastereoselective CycloadditionScandium triflategem-Difluorinated PyrrolidinesDonor-acceptor aziridines and difluorinated silyl (B83357) enol ethers researchgate.net

This table is interactive. Click on the headers to sort.

Multicomponent Reaction Strategies Incorporating Fluorinated Isoquinoline Moieties

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product that incorporates substantial portions of all starting materials. mdpi.com This approach offers advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. mdpi.com

Several MCRs have been developed for the synthesis of isoquinoline and related heterocyclic structures. beilstein-journals.org For example, a three-component reaction of 2-alkynylbenzaldehydes, amines, and diethyl phosphonate (B1237965) can produce (2,3-disubstituted-1,2-dihydroisoquinolin-1-yl)phosphonates. beilstein-journals.org Another example involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne to synthesize 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org

The incorporation of fluorinated building blocks into these MCRs allows for the direct synthesis of fluorinated isoquinoline derivatives. For instance, fluorinated spiro-thiazine derivatives have been synthesized via a three-component reaction. mdpi.com

Synthesis of Substituted Isoquinolinium Salts as Synthetic Intermediates

Substituted isoquinolinium salts are valuable synthetic intermediates in the preparation of a variety of isoquinoline derivatives. These salts can be prepared through various methods, including the alkylation or arylation of the isoquinoline nitrogen. They can then undergo further transformations, such as nucleophilic addition or reduction, to yield functionalized isoquinoline products. The reactivity of the isoquinolinium salt makes it a versatile precursor for introducing substituents at various positions of the isoquinoline ring.

Chemical Reactivity and Derivatization Studies of 6 Fluoroisoquinolin 1 Amine

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Isoquinoline (B145761) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. In the case of 6-Fluoroisoquinolin-1-amine, the fluorine atom can act as a leaving group, particularly when the ring is activated towards nucleophilic attack. While specific studies on the SNAr reactions of this compound are not extensively detailed in the available literature, the general principles of SNAr on related fluoro- and chloro-quinoline/isoquinoline systems provide a strong basis for predicting its reactivity.

The isoquinoline ring system, being electron-deficient, is inherently susceptible to nucleophilic attack. The presence of the fluorine atom further enhances this reactivity at the C-6 position. Common nucleophiles for such reactions include alkoxides, thiolates, and amines. The reaction typically proceeds under basic conditions, which can also deprotonate the 1-amino group, potentially influencing the reaction's course and regioselectivity.

Illustrative Nucleophilic Aromatic Substitution Reactions on Related Halogenated Quinolines:

NucleophileHalogenated SubstrateProductReaction Conditions
Morpholine4,7-dichloroquinoline4-(7-chloroquinolin-4-yl)morpholineNot specified
Various heterocyclesDihaloquinolinesSubstituted quinolinesNot specified

This table presents examples of nucleophilic substitution on related halogenated quinoline (B57606) systems to illustrate the potential reactivity of this compound.

Oxidation and Reduction Pathways of this compound Derivatives

The oxidation and reduction of the this compound core can lead to a variety of new derivatives. The nitrogen atom in the isoquinoline ring can be oxidized to an N-oxide, which can alter the electronic properties of the ring system and provide a handle for further functionalization. The amino group at the 1-position is also susceptible to oxidation, potentially leading to nitroso or nitro derivatives under controlled conditions, or to more complex coupling products.

Reduction of the isoquinoline ring system typically requires strong reducing agents and can lead to partially or fully saturated derivatives, such as tetrahydroisoquinolines. These reduced scaffolds are of significant interest in medicinal chemistry. The fluorine atom is generally stable under many reducing conditions. Specific studies detailing the oxidation and reduction pathways of this compound itself are limited in publicly available research.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Cross-coupling reactions are powerful tools for the formation of C-C and C-X (where X is a heteroatom) bonds. While the fluorine atom of this compound is not the typical halide used in cross-coupling (Cl, Br, I are more common), the amino group can be transformed into a better leaving group, such as a triflate, or the molecule can be further halogenated at other positions to enable these reactions. Alternatively, the amino group itself can participate in C-N bond-forming cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds. wikipedia.orgscienceopen.comnih.gov While typically used to couple an amine with an aryl halide, variations where the amine is part of the core structure are also known. This compound could potentially be coupled with various aryl halides or triflates. The reaction generally employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgjk-sci.com

Suzuki-Miyaura Coupling: This reaction couples an organoboron species with an organohalide and is catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orgnih.gov To utilize this compound in a Suzuki coupling, it would likely need to be converted to a halide or triflate at a position other than the fluorine-bearing carbon, or the amino group could be transformed into a suitable leaving group. The reaction is widely used to form biaryl compounds. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org Similar to the Suzuki coupling, derivatization of this compound to introduce a suitable halide would be necessary for it to participate as the electrophilic partner.

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide under palladium catalysis. organic-chemistry.orgwikipedia.org This reaction would also require the presence of a more reactive halide on the this compound scaffold.

Ullmann Condensation: This copper-catalyzed reaction can be used to form C-N, C-O, and C-S bonds. wikipedia.orgscribd.com The Ullmann condensation is an alternative to the Buchwald-Hartwig amination for C-N bond formation and can be effective for coupling aryl halides with amines, alcohols, or thiols. wikipedia.org

Illustrative Cross-Coupling Reactions on Related Heterocyclic Systems:

Reaction TypeSubstratesCatalyst SystemProduct Type
Buchwald-HartwigAryl halide + AminePalladium catalyst + Ligand + BaseAryl amine wikipedia.orgscienceopen.com
Suzuki-MiyauraAryl halide + Boronic acidPalladium catalyst + BaseBiaryl wikipedia.orgorganic-chemistry.org
SonogashiraAryl halide + AlkynePalladium catalyst + Copper co-catalystArylalkyne organic-chemistry.orgwikipedia.org
HeckAryl halide + AlkenePalladium catalyst + BaseSubstituted alkene organic-chemistry.orgwikipedia.org
Ullmann CondensationAryl halide + Amine/AlcoholCopper catalystAryl amine/ether wikipedia.orgscribd.com

This table provides a general overview of common cross-coupling reactions and their typical components, which could be applicable to derivatives of this compound.

Formation of Unsymmetric Urea Derivatives and Other Conjugates

The primary amino group of this compound is a key functional handle for the synthesis of various derivatives, including unsymmetrical ureas and other conjugates.

Unsymmetric ureas can be synthesized through the reaction of the amino group with an isocyanate. Alternatively, the amine can be converted into an isocyanate itself and then reacted with another amine. Phosgene or its equivalents can also be used to mediate the coupling of two different amines. A variety of methods exist for the synthesis of unsymmetrical ureas, often aiming to avoid the use of hazardous reagents like phosgene. organic-chemistry.orgasianpubs.orggoogle.com

Beyond ureas, the amino group can be acylated to form amides, sulfonated to form sulfonamides, or used as a nucleophile in reactions with various electrophiles to create a wide array of conjugates. These derivatizations are crucial for modifying the physicochemical and biological properties of the parent molecule.

Chelation Chemistry and Metal Complex Formation

The isoquinoline nitrogen and the exocyclic amino group of this compound can act as a bidentate chelating ligand, capable of forming stable complexes with various metal ions. The ability of a molecule to chelate metal ions is highly dependent on the spatial arrangement of its donor atoms. In this case, the N,N'-bidentate system can form a five-membered chelate ring with a metal center, which is generally a stable arrangement.

The fluorine atom at the 6-position can influence the electronic properties of the ligand, thereby affecting the stability and reactivity of the resulting metal complexes. The coordination of a metal ion to the this compound ligand can lead to changes in its spectroscopic properties (e.g., UV-Vis, fluorescence), which can be utilized for sensing applications. Furthermore, the formation of metal complexes can be a strategy to modulate the biological activity of the organic ligand. While specific studies on the chelation behavior of this compound are not prevalent, the principles of coordination chemistry with similar bidentate N,N'-ligands are well-established.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-Fluoroisoquinolin-1-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each of the six aromatic protons and the two amine protons. The chemical shifts are influenced by the electron-donating amino (-NH₂) group at the C1 position and the electronegative, electron-withdrawing fluorine (-F) atom at the C6 position. The amino group tends to shield adjacent protons (shifting them upfield to lower ppm values), while the fluorine atom deshields nearby protons (shifting them downfield).

The ¹³C NMR spectrum provides information on each of the nine unique carbon atoms in the isoquinoline (B145761) core. The carbon atom attached to the fluorine (C6) will exhibit a large one-bond coupling constant (¹JC-F), a characteristic feature confirming the position of the fluorine atom. The C1 carbon, bonded to the amino group, is expected to be significantly shielded.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment. nih.gov For this compound, a single resonance is expected. Its chemical shift, typically reported relative to a standard like CFCl₃, provides confirmation of the fluorine's presence and its position on the aromatic ring. The chemical shift for fluorine on a heteroaromatic ring can vary but generally falls within a predictable range for aryl fluorides. researchgate.netalfa-chemistry.comucsb.edu

The following tables outline the predicted NMR characteristics for this compound, based on established principles and data from similar structures. rsc.orgnih.govchemicalbook.comnih.govchemicalbook.com

Predicted ¹H NMR Data for this compound To view the data, click on the headers to expand the rows.

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Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H37.0 - 7.2Doublet (d)³JH3-H4 ≈ 6-7
H47.6 - 7.8Doublet (d)³JH4-H3 ≈ 6-7
H57.9 - 8.1Doublet of doublets (dd)³JH5-H(F) ≈ 8-9, ⁴JH5-H7 ≈ 2-3
H77.3 - 7.5Doublet of doublets (dd)³JH7-H8 ≈ 8-9, ³JH7-F ≈ 9-10 (ortho)
H87.5 - 7.7Doublet (d)³JH8-H7 ≈ 8-9
-NH₂5.0 - 6.0Broad singlet (br s)None

Predicted ¹³C and ¹⁹F NMR Data for this compound To view the data, click on the headers to expand the rows.

Click to expand
NucleusAtom AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (JC-F, Hz)
¹³CC1155 - 160~5 (³J)
¹³CC3110 - 115~2 (⁵J)
¹³CC4135 - 140~1 (⁶J)
¹³CC4a120 - 125~9 (³J)
¹³CC5125 - 130~25 (²J)
¹³CC6160 - 165 (d)~240-260 (¹J)
¹³CC7115 - 120 (d)~20-25 (²J)
¹³CC8128 - 132~5 (⁴J)
¹³CC8a138 - 142~3 (⁵J)
¹⁹FF6-110 to -125 (relative to CFCl₃)N/A

While 1D NMR suggests a structure, 2D NMR experiments provide definitive proof of atomic connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a COSY spectrum would show correlations between H3 and H4, and between H7 and H8, confirming their adjacent positions on the respective rings. A weaker correlation might also be seen between H5 and H7.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum maps protons to the carbons they are directly attached to. This allows for the unambiguous assignment of each carbon atom that bears a proton (C3, C4, C5, C7, and C8).

The amine protons to C1 and C8a.

H5 to C4, C6, and C8a.

H7 to C5, C6, and C8a.

H3 to C1 and C4a.

Together, these 2D experiments allow for a complete and unambiguous assignment of all proton and carbon signals, confirming the 1-amino and 6-fluoro substitution pattern.

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₉H₇FN₂), the nominal molecular weight is 162 g/mol . The mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 162. Due to the presence of an odd number of nitrogen atoms (two), the molecular ion peak will have an even m/z value, consistent with the nitrogen rule.

The fragmentation pattern provides structural information. Aromatic systems like isoquinoline are relatively stable, leading to a prominent molecular ion peak. libretexts.orgnist.gov Subsequent fragmentation of this compound would likely involve characteristic losses:

Loss of HCN (m/z = 27): A common fragmentation pathway for nitrogen-containing heterocycles, leading to a fragment at m/z = 135.

Loss of H₂CN (m/z = 28): Arising from the aminopyridine part of the molecule, resulting in a fragment at m/z = 134.

Loss of F• (radical, m/z = 19): This would lead to a fragment at m/z = 143.

Infrared (IR) and Near-Infrared (NIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present. specac.com The IR spectrum of this compound is expected to display several characteristic absorption bands. uniroma1.itucla.edu

N-H Stretching: As a primary amine, two distinct, medium-intensity bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching (Aromatic): Absorption bands for C-H stretching on the aromatic ring typically appear just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range. orgchemboulder.com

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the isoquinoline ring system will produce a series of sharp, medium-to-strong intensity bands in the 1400-1620 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is expected to appear as a medium-to-strong band around 1600-1650 cm⁻¹.

C-F Stretching: The C-F bond gives rise to a strong and characteristic absorption band, typically in the 1200-1270 cm⁻¹ region for aryl fluorides.

The specific frequencies and patterns of these vibrations provide a unique "fingerprint" for the molecule, confirming the presence of the key functional groups. nist.govnih.gov

Predicted IR Absorption Bands for this compound To view the data, click on the headers to expand the rows.

Click to expand
Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (asymmetric & symmetric)Primary Amine3300 - 3500Medium
C-H StretchAromatic3000 - 3100Medium-Weak
N-H Bend (scissoring)Primary Amine1600 - 1650Medium-Strong
C=C / C=N Ring StretchAromatic Heterocycle1400 - 1620Medium-Strong
C-F StretchAryl Fluoride (B91410)1200 - 1270Strong
C-H Out-of-Plane BendingAromatic750 - 900Strong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with extremely high precision (typically to four or more decimal places). This allows for the determination of the exact mass of the molecular ion. From this exact mass, the elemental formula of the compound can be unequivocally determined.

For this compound, the molecular formula is C₉H₇FN₂. The calculated exact mass of its molecular ion [M]⁺˙ is determined using the masses of the most abundant isotopes:

¹²C = 12.000000

¹H = 1.007825

¹⁹F = 18.998403

¹⁴N = 14.003074

Calculated Exact Mass: (9 x 12.000000) + (7 x 1.007825) + (1 x 18.998403) + (2 x 14.003074) = 162.062379

An experimental HRMS measurement yielding a value extremely close to 162.0624 would provide definitive confirmation of the elemental formula C₉H₇FN₂.

X-ray Crystallography for Unambiguous Confirmation of Regiochemistry and Stereochemistry

While spectroscopic methods provide powerful evidence for molecular structure, single-crystal X-ray crystallography offers the most definitive and unambiguous proof. This technique involves irradiating a well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a three-dimensional electron density map from which the precise position of every atom in the molecule can be determined.

For this compound, a successful X-ray crystallographic analysis would:

Unambiguously confirm the connectivity of the entire molecule, verifying the isoquinoline framework.

Precisely locate the positions of the fluorine atom at C6 and the amino group at C1, confirming the regiochemistry.

Provide highly accurate bond lengths and bond angles for the entire structure.

Reveal the planarity of the bicyclic aromatic system.

Elucidate the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the ring nitrogen or fluorine atom of a neighboring molecule.

Obtaining a crystal of sufficient quality is often the rate-limiting step, but the resulting structural data is considered the gold standard for molecular structure confirmation.

Hyphenated Chromatographic Techniques for Purity Assessment and Mixture Analysis

Hyphenated chromatographic techniques are indispensable for separating this compound from impurities, starting materials, and by-products, as well as for its quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol.

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. Due to its aromatic isoquinoline core, this compound exhibits hydrophobicity and will be retained by the nonpolar stationary phase. The elution time (retention time) can be modulated by adjusting the composition of the mobile phase; increasing the organic solvent content will decrease the retention time. Purity is assessed by detecting the main compound peak and quantifying any impurity peaks in the chromatogram, typically using a UV detector set at a wavelength where the aromatic system strongly absorbs. For quantitative analysis, a calibration curve is constructed using standards of known concentration. nih.govmdpi.com

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile compounds. Given the predicted boiling point of this compound, GC analysis is feasible, often coupled with a Flame Ionization Detector (FID) for quantification. nih.govccsknowledge.com The sample is vaporized in a heated inlet and transported by an inert carrier gas (e.g., helium or hydrogen) through a capillary column containing a stationary phase. nih.govbre.com

For amine analysis, specialized columns, such as those with a base-deactivated non-polar siloxane stationary phase, are often used to prevent peak tailing caused by the interaction of the basic amine group with active sites on the column surface. nih.govresearchgate.net The separation is based on the compound's boiling point and its interaction with the stationary phase. The purity of this compound can be determined by the relative area of its peak in the resulting chromatogram. This method is highly effective for detecting volatile organic impurities. ccsknowledge.com

Table 1: Typical Hyphenated Chromatography Conditions for this compound Analysis

ParameterHPLC MethodGC Method
Technique Reversed-Phase (RP-HPLC)Capillary Gas Chromatography
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Base-deactivated, non-polar siloxane (e.g., CP-Volamine, 30 m x 0.25 mm) nih.gov
Mobile Phase / Carrier Gas Acetonitrile/Water or Methanol/Water gradientHelium or Hydrogen nih.gov
Detector UV-Vis Diode Array Detector (DAD)Flame Ionization Detector (FID)
Typical Flow Rate 0.5 - 1.5 mL/min1 - 2 mL/min
Temperature Ambient to 40°CTemperature program (e.g., 50°C to 250°C)
Application Purity assessment, quantification, impurity profilingAnalysis of volatile impurities, quantification

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetic Characterization

Density Functional Theory (DFT) is a quantum-mechanical modeling method used extensively to investigate the electronic structure of atoms, molecules, and solids. als-journal.comnih.gov For 6-Fluoroisoquinolin-1-amine, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry to its lowest energy state. als-journal.comdergipark.org.tr These calculations yield fundamental electronic and energetic properties.

Detailed research findings from DFT studies on related quinoline (B57606) and isoquinoline (B145761) structures provide insights into several key parameters:

Optimized Geometry: DFT calculations determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. als-journal.com

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. als-journal.com This is crucial for understanding how the molecule might interact with biological receptors.

Vibrational Frequencies: Theoretical vibrational spectra (FTIR and Raman) can be calculated and compared with experimental data to confirm the molecular structure. researchgate.netnih.gov

Calculated PropertyTypical MethodSignificance
HOMO EnergyDFT/B3LYP/6-311++G(d,p)Indicates electron-donating ability
LUMO EnergyDFT/B3LYP/6-311++G(d,p)Indicates electron-accepting ability
HOMO-LUMO GapDFT/B3LYP/6-311++G(d,p)Relates to chemical reactivity and stability
Dipole MomentDFT/B3LYP/6-311++G(d,p)Measures overall polarity of the molecule
Molecular Electrostatic Potential (MEP)DFT/B3LYP/6-311++G(d,p)Identifies sites for electrophilic and nucleophilic attack

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in virtual screening and identifying potential biological targets for compounds like this compound. The process involves placing the ligand (the small molecule) into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. nih.govnih.gov

Docking studies on isoquinoline-based compounds have revealed key interaction patterns:

Binding Affinity: Calculated as a docking score (e.g., in kcal/mol), this value indicates the strength of the ligand-protein interaction. als-journal.com For example, docking studies of quinazolinone derivatives have reported scores between -5.96 and -8.58 kcal/mol. nih.gov

Interaction Types: The analysis identifies specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and amino acid residues in the protein's active site. researchgate.netnih.gov

Binding Pose: Docking predicts the most stable conformation of the ligand within the binding pocket, which is crucial for understanding the mechanism of action. nih.gov For instance, isoquinoline derivatives have been docked into the active site of the COX-2 enzyme to explore their anti-inflammatory potential. dntb.gov.ua

ParameterDescriptionExample Finding for Related Compounds
Target ProteinThe biological macromolecule (e.g., enzyme, receptor) being investigated.Rho-associated kinases (ROCK), DNA-gyrase, Cyclooxygenase (COX) nih.govdntb.gov.uanih.gov
Binding Energy (kcal/mol)A score representing the predicted affinity of the ligand for the target. Lower values indicate stronger binding.-5.96 to -8.58 kcal/mol for quinazolinone derivatives. nih.gov
Key Interacting ResiduesSpecific amino acids in the binding site that form bonds with the ligand.Hydrogen bonding with residues like Tyr 355 and Arg 120 in the COX-2 enzyme. dntb.gov.ua
Interaction TypesThe nature of the chemical interactions (e.g., H-bonds, hydrophobic).Drugs often rely on hydrophobic interactions for target selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov By analyzing a set of compounds with known activities, QSAR can predict the activity of new, untested molecules like this compound. These models use molecular descriptors (physicochemical properties, topological indices) to build a predictive equation.

For quinoline and aromatic amine derivatives, 2D and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are employed. nih.govmdpi.com

Model Development: A training set of molecules is used to build the model, which is then validated using a separate test set. insilico.eu

Predictive Power: The quality of a QSAR model is assessed by statistical parameters such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (R²_pred). mdpi.com

Descriptor Analysis: The model identifies which molecular properties (e.g., steric, electrostatic, hydrophobic fields) are most important for biological activity. pensoft.net For instance, a CoMSIA model for pyrimido-isoquinolin-quinone derivatives showed that electrostatic fields contributed over 50% to the biological activity. nih.gov

QSAR Model TypeKey DescriptorsStatistical Validation ParameterApplication
CoMFASteric and Electrostatic Fieldsq², r²Predicting inhibitory activity against specific targets. mdpi.com
CoMSIASteric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fieldsq², R²_predProvides a more detailed map of favorable/unfavorable regions for activity. nih.govmdpi.com
2D-QSARTopological, Electronic, and Physicochemical Descriptorsr², F-testUsed when 3D structural alignment is difficult. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, tracking the movements of atoms and molecules over time. ulisboa.pt For this compound, MD simulations can be used to study the stability of its complex with a target protein, analyze conformational changes, and calculate binding free energies. researchgate.net

Key analyses from MD simulations include:

Structural Stability: Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein-ligand complex throughout the simulation. A stable RMSD suggests a stable binding mode. researchgate.net

Flexibility Analysis: Root Mean Square Fluctuation (RMSF) is used to identify flexible regions of the protein and ligand, which can be important for binding and function. researchgate.net

Binding Free Energy: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) are used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. mdpi.comresearchgate.net

Interaction Dynamics: MD simulations can reveal the persistence of key interactions (like hydrogen bonds) over time, offering a deeper understanding of the binding mechanism. researchgate.net

In Silico Prediction of Compound Behavior and Interactions

In silico methods are used to predict a wide range of properties for a molecule before it is synthesized, saving time and resources. These predictions cover pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) and general drug-likeness. mdpi.com

For aromatic amines like this compound, several properties are predicted:

Drug-Likeness: Evaluated using rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mdpi.com

ADMET Properties: Computational models predict parameters such as gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (metabolism), and potential toxicity or mutagenicity. mdpi.comucj.org.ua The stability of the nitrenium ion, a potential reactive metabolite of aromatic amines, can be calculated to predict mutagenic potential. researchgate.net

Target Prediction: Some platforms can predict potential biological targets for a given small molecule based on its structural similarity to known ligands. ucj.org.ua

Property PredictedMethod/ToolImportance
Drug-LikenessLipinski's Rule of Five, QED ScoreAssesses the potential for a compound to be an orally active drug. mdpi.comnih.gov
Ames MutagenicityNitrenium Ion Stability CalculationPredicts the likelihood of the compound causing DNA mutations. researchgate.net
Intestinal AbsorptionADMET Prediction SoftwareEstimates how well the compound will be absorbed from the gut. ucj.org.ua
CYP450 InhibitionADMET Prediction SoftwarePredicts potential for drug-drug interactions. mdpi.com
Blood-Brain Barrier PermeabilityADMET Prediction SoftwareIndicates if the compound is likely to affect the central nervous system. ucj.org.ua

Exploration of Biological Activities and Molecular Mechanisms

Antimicrobial Activity and Associated Mechanisms of Action

Extensive searches for scientific literature detailing the specific antimicrobial activities of 6-Fluoroisoquinolin-1-amine did not yield direct results regarding its mechanism of action, particularly concerning the inhibition of bacterial DNA gyrase or its spectrum of activity against Gram-positive and Gram-negative bacteria. General information on the broader class of quinolones and fluoroquinolones indicates that they typically target bacterial DNA gyrase and topoisomerase IV, leading to disruption of DNA replication and bacterial cell death. However, specific data for this compound is not available in the reviewed sources.

There is no specific information available in the reviewed scientific literature to confirm or detail the inhibition of bacterial DNA gyrase by this compound.

Specific data on the minimum inhibitory concentration (MIC) values and the spectrum of activity for this compound against various Gram-positive and Gram-negative bacteria are not available in the reviewed scientific literature.

Anticancer Potential and Cellular Pathway Modulation

Research into isoquinoline (B145761) derivatives has revealed significant anticancer potential, with specific mechanisms of action being identified for compounds structurally related to this compound. A study on a class of isoquinoline-based α-N-heterocyclic carboxaldehyde thiosemicarbazones (HCTs) highlighted the potent anticancer activities of these compounds, which are potentiated by the presence of copper. nih.gov Within this class, fluorinated derivatives, including a 6-fluorine substituted compound (HCT-8), demonstrated enhanced potency. nih.gov The lead compound in this study, HCT-13, was shown to exert its cytotoxic effects through a multi-faceted mechanism involving mitochondrial dysfunction, oxidative stress, and metabolic disruption. nih.gov

The anticancer activity of the isoquinoline thiosemicarbazone HCT-13 has been linked to its ability to induce dysfunction in the mitochondrial electron transport chain (mtETC). nih.gov Studies with cancer cells lacking mitochondrial DNA (ρ0 cells), which are deficient in oxidative phosphorylation, showed significantly less sensitivity to the compound compared to the parental cells with functional mitochondria. nih.gov This suggests that the cytotoxic effects are dependent on a functioning mtETC, and that the compound may preferentially target cancer cells that rely more heavily on oxidative phosphorylation for their energy needs. nih.gov

A key mechanism of anticancer action for the isoquinoline thiosemicarbazone HCT-13 is the induction of reactive oxygen species (ROS). nih.gov Elevated levels of ROS within cancer cells can lead to damage of various cellular components, including proteins, lipids, and nucleic acids, ultimately triggering cell death. nih.govmdpi.commdpi.com The generation of ROS by HCT-13 is a crucial component of its cytotoxic effect. nih.gov While low to moderate levels of ROS can sometimes promote cancer cell proliferation and survival, high levels are toxic and can induce apoptosis. nih.govmdpi.com

In addition to mitochondrial dysfunction and ROS production, the isoquinoline thiosemicarbazone HCT-13 has been shown to selectively deplete guanosine (B1672433) nucleotide pools. nih.gov Nucleotides are the essential building blocks for DNA and RNA synthesis, and their availability is critical for rapidly proliferating cancer cells. nih.gov The targeted depletion of specific nucleotide pools can disrupt DNA replication and repair processes, leading to cell cycle arrest and apoptosis. nih.govnih.gov This selective metabolic targeting represents another facet of the anticancer mechanism of this class of compounds.

Interactions with DNA Damage Response/Replication Stress Response (DDR/RSR) Pathways (e.g., ATR kinase)

The DNA Damage Response (DDR) and Replication Stress Response (RSR) are critical cellular signaling networks that maintain genomic integrity. A key regulator in these pathways is the Ataxia Telangiectasia and Rad3-related (ATR) kinase. nih.govnih.gov ATR is activated by single-stranded DNA (ssDNA), a common intermediate in various DNA metabolic processes, including DNA replication and repair. nih.gov Once activated, ATR phosphorylates a cascade of downstream targets to coordinate cell cycle arrest, suppress origin firing, and stabilize replication forks. nih.gov

Several inhibitors of ATR have been developed as potential anti-cancer agents, as many cancer cells exhibit increased reliance on the ATR pathway due to elevated levels of replication stress. astrazeneca.com While direct studies on this compound's interaction with ATR are not available, the isoquinoline core is present in some kinase inhibitors. researchgate.net The exploration of isoquinoline derivatives as potential modulators of DDR/RSR pathways, including ATR, remains an active area of research.

Modulation of Neurotransmitter Systems by Isoquinoline Derivatives

Isoquinoline alkaloids and their derivatives have demonstrated a wide range of effects on the central nervous system (CNS). wikipedia.orgnih.gov These compounds can interact with various neurotransmitter systems, including dopaminergic and serotonergic pathways. researchgate.netnih.gov For instance, certain isoquinolinone derivatives have shown high affinity for dopamine (B1211576) D2 and multiple serotonin (B10506) (5-HT) receptors, such as 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7. nih.gov This multi-receptor activity suggests their potential as atypical antipsychotics. nih.gov

The neuroprotective effects of isoquinoline alkaloids are also well-documented. nih.gov Mechanisms underlying these effects include the reduction of neuroinflammation and oxidative stress. nih.gov For example, berberine (B55584) and nuciferine, both isoquinoline alkaloids, exhibit anti-inflammatory and antioxidant properties. nih.gov The structural similarities of this compound to these neuroactive compounds suggest that it could potentially modulate neurotransmitter systems, although specific research is required to confirm this.

Enzyme Inhibition Studies

The isoquinoline scaffold is a privileged structure in the design of enzyme inhibitors. Various isoquinoline derivatives have been shown to inhibit a range of enzymes implicated in different diseases.

Rho-Associated Kinase (ROCK-I): ROCK is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton and is involved in cardiovascular diseases. nih.gov Isoquinoline derivatives, such as fasudil, are known ROCK inhibitors. nih.govresearchgate.net Research into 6-substituted isoquinolin-1-amine based compounds has led to the development of potent ROCK-I inhibitors. nih.gov These inhibitors are ATP-competitive and have shown efficacy in animal models of hypertension. nih.gov

Ubiquitin Specific Protease 13 (USP13): USP13 is a deubiquitinating enzyme involved in various cellular processes, including the DNA damage response and protein degradation. frontiersin.org Dysregulation of USP13 has been linked to malignant tumors and neurodegenerative diseases. frontiersin.orgnih.gov While specific inhibitors for USP13 are being developed, and some are based on analogues of spautin-1, there is no direct evidence yet linking this compound to USP13 inhibition. nih.govresearchgate.netnih.gov However, the general role of isoquinoline-like structures in enzyme inhibition makes this a plausible area for future investigation.

Never in Mitosis A-related kinase 4 (NEK4): The NEK family of kinases is involved in cell cycle regulation, and their dysregulation is associated with cancer. nih.govmdpi.comguidetopharmacology.org NEK4, in particular, has been identified as a regulator of the response to DNA damage and entry into replicative senescence. nih.gov Suppression of NEK4 can sensitize cancer cells to apoptosis. nih.gov The potential for isoquinoline derivatives to inhibit NEK4 has not been extensively explored but represents a possible avenue for anticancer drug discovery.

Enzyme TargetRoleImplication of InhibitionKnown Isoquinoline-Based Inhibitors
Rho-Associated Kinase (ROCK-I) Regulation of actin cytoskeletonTreatment of cardiovascular diseases (e.g., hypertension)Fasudil, Optimized 6-substituted isoquinolin-1-amines nih.govnih.gov
Ubiquitin Specific Protease 13 (USP13) Deubiquitination, protein stabilityPotential treatment for cancer and neurodegenerative diseasesAnalogues of spautin-1 frontiersin.orgnih.gov
Never in Mitosis A-related kinase 4 (NEK4) Cell cycle regulation, DNA damage responseSensitization of cancer cells to apoptosisCurrently under investigation nih.govnih.gov

Insights into the Biological Relevance of Fluorinated Amine Compounds in General

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. tandfonline.compharmablock.comnih.gov Fluorine's high electronegativity and small size allow it to modulate the electronic properties of a molecule without significant steric hindrance. tandfonline.com

Key advantages of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage. tandfonline.comnih.gov

Increased Lipophilicity: Fluorination can increase a compound's ability to cross cell membranes. nih.gov

Improved Binding Affinity: The introduction of fluorine can lead to more favorable interactions with the target protein. tandfonline.com

Modulation of pKa: Fluorine's electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, which can affect a drug's bioavailability. nih.gov

Fluorinated amine compounds are prevalent in a variety of therapeutic areas, including oncology, neuroscience, and infectious diseases. tandfonline.com The presence of both a fluorine atom and an amine group in this compound suggests that it may possess favorable drug-like properties, making it an interesting candidate for further biological evaluation. The strategic placement of fluorine can significantly impact a molecule's biological profile, and its effects are often synergistic with other functional groups present. researchgate.net

Future Research Directions and Potential Applications

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized isoquinolines is a well-established field, yet there remains a continuous need for more efficient, cost-effective, and environmentally benign methods. Future research into the synthesis of 6-Fluoroisoquinolin-1-amine and its derivatives should prioritize green chemistry principles.

Key areas for development include:

Catalytic Systems: Exploring the use of earth-abundant metal catalysts, such as copper, to replace more expensive and toxic heavy metals like palladium in cyclization and functionalization reactions. rsc.org

Green Solvents: Moving away from traditional organic solvents towards aqueous media or natural deep eutectic solvents (NADES), which are biodegradable and less hazardous. scispace.com

Flow Chemistry: Implementing continuous flow synthesis, which can offer improved safety, scalability, and product consistency compared to batch processing.

These advancements would not only make the synthesis more sustainable but also facilitate the rapid generation of a diverse library of derivatives for biological screening.

Advanced Computational Design and Virtual Screening of New Derivatives

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the biological activity and pharmacokinetic properties of novel compounds before their synthesis. For this compound, in silico methods can guide the rational design of derivatives with enhanced potency and selectivity.

Future computational studies should focus on:

Molecular Docking: Simulating the binding of this compound derivatives to the active sites of various known and novel biological targets. This can help prioritize compounds for synthesis and identify key structural interactions. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of isoquinoline (B145761) derivatives with their biological activity. japsonline.com These models can predict the potency of unsynthesized analogs and guide lead optimization. japsonline.com

Virtual Screening: Using large libraries of virtual compounds based on the this compound scaffold to identify potential hits against specific therapeutic targets, such as protein kinases or enzymes implicated in cancer. researchgate.net

ADMET Prediction: Employing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery pipeline. researchgate.net

Computational TechniqueApplication in Drug Discovery for this compound DerivativesPotential Outcome
Molecular Docking Predict binding modes and affinities to protein targets (e.g., ROCK, other kinases). nih.govIdentification of key interactions; prioritization of synthetic candidates.
Virtual Screening High-throughput in silico testing of virtual libraries against therapeutic targets. researchgate.netDiscovery of novel scaffolds and potential lead compounds.
QSAR Modeling Correlate chemical structure with biological activity to guide modifications. japsonline.comRational design of more potent and selective analogs.
ADMET Prediction Forecast pharmacokinetic and toxicity properties of designed molecules. researchgate.netEarly deselection of candidates with poor drug-like properties.

Broader Spectrum Biological Evaluations and Identification of Novel Biological Targets

The isoquinoline scaffold is present in a multitude of biologically active compounds. nih.gov While the 6-substituted isoquinolin-1-amine framework is known for its potent inhibition of Rho-associated coiled-coil containing protein kinases (ROCK), the full biological activity profile of this compound is yet to be explored. researchgate.netnih.govnih.gov

Future research should involve:

Broad Kinase Profiling: Screening against a comprehensive panel of human kinases to identify primary targets and potential off-target effects. This could reveal unexpected therapeutic opportunities.

Antimicrobial and Antifungal Screening: Evaluating derivatives against a wide range of pathogenic bacteria and fungi, as the related fluoroquinolone class of compounds is known for broad-spectrum antimicrobial activity. mdpi.comnih.gov

Anticancer Activity: Testing against diverse human cancer cell lines to assess cytotoxicity and explore mechanisms of action, such as the induction of apoptosis or cell cycle arrest. nih.govrsc.org Some isoquinoline derivatives have shown potent antitumor effects. nih.gov

Target Deconvolution: For compounds that show promising activity in cell-based assays, employing chemical proteomics and other advanced techniques to identify their direct molecular targets within the cell.

Exploration of New Therapeutic Areas Beyond Current Applications

Based on the known activities of related isoquinoline compounds, this compound and its future derivatives represent a promising scaffold for developing treatments for a wide range of diseases. nih.gov

Potential new therapeutic areas include:

Oncology: The role of ROCK kinases in tumor cell migration, invasion, and proliferation makes ROCK inhibitors, such as isoquinolinamines, attractive as potential anticancer agents. biorxiv.orgmdpi.com They could be explored as monotherapies or in combination with other cancer treatments like OXPHOS inhibitors to overcome metabolic adaptation in cancer cells. biorxiv.org

Neurodegenerative Diseases: Isoquinoline alkaloids have been studied extensively for their neuroprotective properties and their potential role in diseases like Alzheimer's and Parkinson's disease. mdpi.commdpi.comnih.gov Research on ROCK inhibitors has also shown they can reduce tau phosphorylation, a key pathological feature of Alzheimer's. confex.com Therefore, derivatives of this compound should be investigated for their potential to modify the course of these devastating conditions.

Cardiovascular Diseases: As potent ROCK inhibitors, isoquinolinamines have significant therapeutic potential in cardiovascular medicine, including for the treatment of hypertension and vasospasm. nih.govnih.gov

Inflammatory and Autoimmune Disorders: The ROCK signaling pathway is implicated in various inflammatory processes, suggesting that inhibitors could be beneficial in treating conditions like rheumatoid arthritis or asthma. researchgate.net

Potential Therapeutic AreaRationale Based on Related CompoundsKey Biological Target(s)
Oncology Isoquinolines show antitumor activity; ROCK is involved in metastasis. nih.govbiorxiv.orgROCK1, ROCK2, other kinases.
Neurodegenerative Diseases Isoquinoline alkaloids show neuroprotective effects; ROCK inhibitors reduce tau phosphorylation. mdpi.comconfex.comROCK, GSK-3β, Monoamine Oxidase (MAO).
Cardiovascular Diseases Isoquinolinamine ROCK inhibitors show efficacy in hypertension models. nih.govnih.govROCK1, ROCK2.
Inflammatory Disorders ROCK pathway is involved in inflammatory cell signaling. researchgate.netROCK1, ROCK2.

Integration of Multi-Omics Data for Comprehensive Mechanism Elucidation

To fully understand the biological effects of this compound and its derivatives, it is crucial to move beyond single-target-based approaches. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a systems-level view of a drug's mechanism of action. nashbio.commdpi.com

Future mechanistic studies should:

Employ Proteomics: Utilize techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify widespread changes in the proteome and phosphoproteome of cells treated with a compound. biorxiv.org This can reveal the signaling pathways modulated by the drug, as demonstrated in studies of ROCK inhibitors which identified changes in pathways related to the cytoskeleton, Rho GTPase signaling, and cellular metabolism. confex.comarvojournals.org

Conduct Metabolomic Profiling: Analyze changes in cellular metabolites to understand how the compound alters the metabolic state of cells. This is particularly relevant for cancer and neurodegenerative diseases, which involve significant metabolic reprogramming.

Integrate Data Streams: Combine data from different omics layers to build comprehensive models of the drug's effects. mdpi.com For example, linking proteomic changes with metabolomic shifts can provide a much deeper understanding of how a ROCK inhibitor achieves its anti-tumor effect by inducing energetic stress in cancer cells. biorxiv.org This integrated approach is essential for identifying biomarkers of drug response and uncovering potential mechanisms of toxicity or resistance. nashbio.com

By pursuing these future research directions, the scientific community can systematically explore the therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective medicines for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Fluoroisoquinolin-1-amine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Cyclization Reactions : Start with fluorinated precursors (e.g., fluoro-substituted benzaldehydes) and employ Pictet-Spengler or Bischler-Napieralski cyclization under acidic conditions (e.g., HCl/EtOH) to form the isoquinoline core .
  • Microwave-Assisted Synthesis : Optimize reaction time and temperature (e.g., 150°C, 30 min) using catalysts like Pd/C or CuI to enhance regioselectivity and reduce byproducts .
  • Continuous-Flow Photochemistry : For scalable production, use UV light (365 nm) and organocatalysts (e.g., DABCO) in MeCN solvent to improve reaction efficiency .
    • Key Data :
MethodYield (%)Purity (%)Key Catalyst/Solvent
Pictet-Spengler65–7590–95HCl/EtOH
Microwave-Assisted80–85≥98Pd/C, DMF
Continuous-Flow Photolysis70–7595–97DABCO, MeCN

Q. How can researchers characterize this compound to confirm its structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^{1}\text{H}-NMR and 19F^{19}\text{F}-NMR to confirm fluorine substitution at position 6 and amine group at position 1. 13C^{13}\text{C}-NMR resolves aromatic ring connectivity .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C10_{10}H8_{8}FN2_{2}) with ≤2 ppm error .
  • X-ray Crystallography : Resolve 3D structure to validate bond angles and intermolecular interactions (critical for drug design) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • In Vitro Testing :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays .
  • Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ≤ 8 µg/mL indicates potency) .
    • Cellular Assays :
  • Measure cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC50_{50} values < 10 µM suggest therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Strategies :

  • Replication Studies : Reproduce assays under standardized conditions (e.g., pH, temperature, solvent) to minimize variability .
  • Multi-Technique Validation : Cross-validate enzyme inhibition results with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinity .
  • Meta-Analysis : Aggregate data from diverse sources (e.g., PubChem, ChEMBL) and apply statistical models (e.g., ANOVA) to identify outliers .

Q. What strategies optimize the regioselectivity of fluorination in isoquinoline derivatives during synthesis?

  • Approaches :

  • Electrophilic Fluorination : Use Selectfluor® or NFSI in polar aprotic solvents (e.g., DCM) to direct fluorine to electron-rich positions .
  • Directed C-H Activation : Employ Pd-catalyzed reactions with directing groups (e.g., -NH2_2) to achieve site-specific fluorination .
    • Case Study :
  • Substituting NH2_2 with -OMe at position 1 reduced fluorination at position 6 by 40%, highlighting steric/electronic effects .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

  • Tools :

  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes to predict metabolic stability .
  • QSAR Models : Correlate substituent electronegativity with logP values to optimize blood-brain barrier penetration .
    • Output Example :
SubstituentlogPMetabolic Half-life (h)BBB Penetration
-F (position 6)2.13.5High
-Cl (position 6)2.85.2Moderate

Research Design and Data Analysis

Q. How to design a structure-activity relationship (SAR) study for this compound analogs?

  • Variables :

  • Vary substituents at positions 1 (amine) and 6 (fluorine) to assess impact on bioactivity .
  • Introduce electron-withdrawing groups (e.g., -NO2_2) to enhance electrophilicity .
    • Experimental Matrix :
Analog CodeR1 (Position 1)R6 (Position 6)Target IC50_{50} (µM)
A1-NH2_2-F0.8
A2-NMe2_2-Cl2.4

Q. What in vivo models are appropriate for evaluating this compound’s therapeutic potential?

  • Models :

  • Xenograft Mice : Implant human cancer cells (e.g., HT-29 colon carcinoma) and administer 10 mg/kg/day intravenously for 21 days .
  • PK/PD Studies : Measure plasma concentration (LC-MS/MS) and correlate with tumor volume reduction .

Notes on Data Reliability

  • Ethical Compliance : Adhere to protocols for in vitro studies only; no human/animal trials are referenced .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.